molecular formula C14H17NO3S B2531225 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034610-47-2

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

Cat. No.: B2531225
CAS No.: 2034610-47-2
M. Wt: 279.35
InChI Key: OXQOQLAUWNRCLE-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane scaffold with a sulfone (2,2-dioxido-2-thia) and an amine (5-aza) group, forming a rigid heterocyclic core. The o-tolyl (2-methylphenyl) substituent is linked via an ethanone moiety.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-19(13,17)18/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQOQLAUWNRCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone is a complex bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's interactions with various biological targets and its mechanisms of action are critical areas of research.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a thia and azabicyclo framework. Its molecular formula is C15H19NO3SC_{15}H_{19}N_{O_3}S, with a molecular weight of approximately 299.39 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. For instance, studies suggest that it may modulate enzyme activity related to metabolic processes or act as an inhibitor in certain signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, demonstrating effectiveness against a range of bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent .

Cytotoxicity

Cytotoxic assays have revealed that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues. The compound's mechanism appears to involve inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression . This inhibition could contribute to its anti-inflammatory properties.

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains including E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Cytotoxicity Evaluation Showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating strong potential for therapeutic applications .
Enzyme Inhibition Assay Inhibited COX activity by approximately 60% at a concentration of 25 µM, suggesting significant anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone Not reported C₁₄H₁₇NO₃S 295.35 g/mol o-Tolyl, ethanone Sulfone group enhances polarity
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone Not reported C₁₂H₁₁INO₃S 399.19 g/mol 3-Iodophenyl, methanone Iodo group may improve radiopharmaceutical potential
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone 2034611-98-6 C₁₄H₁₇NO₂ 231.29 g/mol o-Tolyl, ethanone Oxygen replaces sulfur (2-oxa), reducing polarity
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone 2034379-52-5 C₁₆H₁₆N₂OS 272.40 g/mol Indol-1-yl, ethanone Indole group introduces aromaticity and H-bonding
(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one Not reported C₁₄H₁₄N₂O₃S 290.34 g/mol Pyridin-3-yl, propenone Conjugated double bond may enhance planarity

Key Differences and Implications

Sulfur vs. Sulfur-containing bicyclic systems are often associated with enhanced binding to enzymes like kinases or proteases due to sulfone’s electron-withdrawing effects .

The 3-iodophenyl analog () introduces a heavy atom, making it a candidate for radiolabeling in imaging studies . The indol-1-yl substituent () adds aromaticity and hydrogen-bonding capability, which could improve CNS permeability or serotonin receptor targeting .

The methanone group in simplifies the structure but reduces flexibility compared to ethanone-linked analogs.

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